![molecular formula C18H14N2O4 B12897636 1-(4-Methylphenyl)-2-[2-(4-nitrophenyl)-1,3-oxazol-5-yl]ethan-1-one CAS No. 919778-73-7](/img/structure/B12897636.png)
1-(4-Methylphenyl)-2-[2-(4-nitrophenyl)-1,3-oxazol-5-yl]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(4-Nitrophenyl)oxazol-5-yl)-1-(p-tolyl)ethanone is a synthetic organic compound that features both an oxazole ring and a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Nitrophenyl)oxazol-5-yl)-1-(p-tolyl)ethanone typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenyl Group: This step often involves nitration reactions using reagents like nitric acid or a nitrating mixture.
Attachment of the Ethanone Group: This can be done through Friedel-Crafts acylation or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, forming carboxylic acids or other oxidized products.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Carboxylic acids, quinones.
Reduction: Amines.
Substitution: Halogenated derivatives, substituted aromatic compounds.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its functional groups.
Biology
Biological Probes: Used in the development of probes for studying biological systems.
Drug Development:
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-(2-(4-Nitrophenyl)oxazol-5-yl)-1-(p-tolyl)ethanone would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, altering biochemical pathways. The nitrophenyl and oxazole groups could play key roles in these interactions.
相似化合物的比较
Similar Compounds
2-(4-Nitrophenyl)oxazole: Lacks the ethanone group but shares the nitrophenyl and oxazole structure.
1-(p-Tolyl)ethanone: Lacks the oxazole and nitrophenyl groups but shares the ethanone and p-tolyl structure.
属性
CAS 编号 |
919778-73-7 |
|---|---|
分子式 |
C18H14N2O4 |
分子量 |
322.3 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)-2-[2-(4-nitrophenyl)-1,3-oxazol-5-yl]ethanone |
InChI |
InChI=1S/C18H14N2O4/c1-12-2-4-13(5-3-12)17(21)10-16-11-19-18(24-16)14-6-8-15(9-7-14)20(22)23/h2-9,11H,10H2,1H3 |
InChI 键 |
FYGWDROIQYYUST-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)CC2=CN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


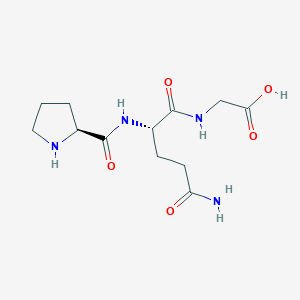
![Isoxazole, 3-(4-bromophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]-](/img/structure/B12897564.png)
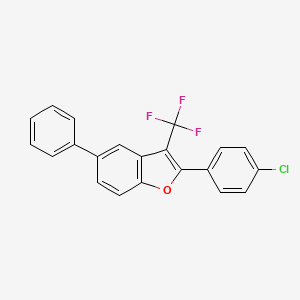
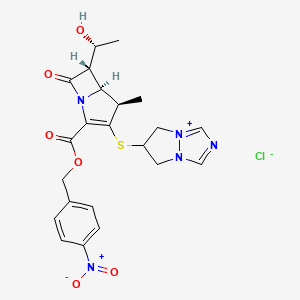
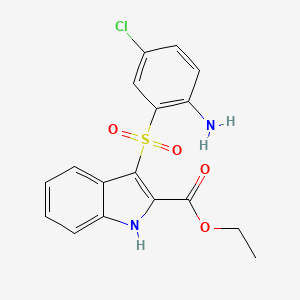
![Isoxazolo[4,5-c]quinoline, 4-(4-chlorophenyl)-3-phenyl-](/img/structure/B12897596.png)
![3-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B12897600.png)
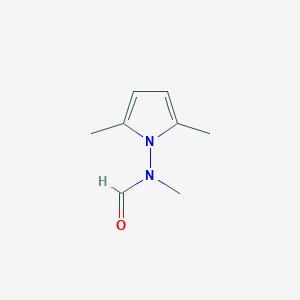
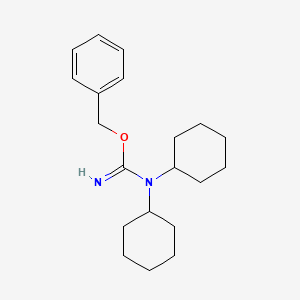
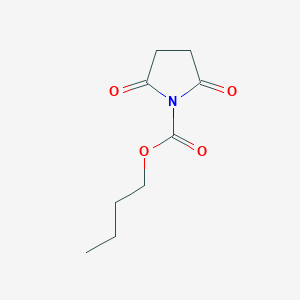
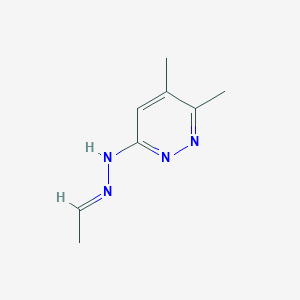
![4-[4-(4-Fluorophenyl)-5-oxo-2,5-dihydrofuran-3-yl]benzene-1-sulfonamide](/img/structure/B12897629.png)
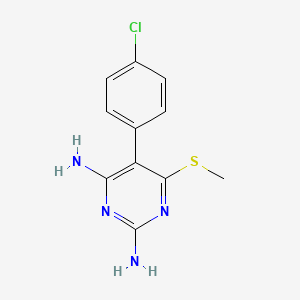
![2-[5-(Hydroxymethyl)furan-2-yl]-1,3-thiazole-4,5-dicarboxamide](/img/structure/B12897641.png)
